molecular formula C10H16O4 B2755050 (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid CAS No. 2089246-48-8

(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

Cat. No.: B2755050
CAS No.: 2089246-48-8
M. Wt: 200.234
InChI Key: JBBMXPFFCFHKDD-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral cyclobutane derivative featuring a tert-butoxycarbonyl (Boc) group at the 2-position and a carboxylic acid moiety at the 1-position. Its stereochemistry (1R,2R) imparts distinct conformational and reactivity profiles compared to non-chiral or diastereomeric analogs.

Properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMXPFFCFHKDD-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane-1,2-dicarboxylic acid as a starting material, which is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclobutane-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Cyclobutane-1,2-dicarboxylic acid.

    Reduction: (1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of cyclobutane carboxylic acids exhibit significant anticancer properties. The unique structural features of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid may enhance its ability to interact with biological targets involved in cancer pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

1.2 Anti-inflammatory Effects
Research has demonstrated that cyclobutane derivatives can modulate inflammatory responses. The specific stereochemistry of this compound may influence its binding affinity to receptors involved in inflammatory processes. This property makes it a candidate for developing anti-inflammatory drugs.

Organic Synthesis

2.1 Synthetic Intermediates
this compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its functional groups allow for various transformations, including esterification and amidation reactions. This versatility is crucial for synthesizing pharmaceuticals and agrochemicals.

Table 1: Synthetic Transformations Involving this compound

Transformation TypeReaction ConditionsProduct Type
EsterificationAcid catalystEsters
AmidationBase catalystAmides
ReductionReducing agentAlcohols

Research Applications

3.1 Structure-Activity Relationship Studies
The compound is often used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. By systematically altering the functional groups on the cyclobutane ring, researchers can identify key features that enhance therapeutic efficacy or reduce toxicity.

3.2 Computational Modeling
Molecular docking studies utilizing this compound have been conducted to predict its interactions with various biological macromolecules. These computational approaches help elucidate the binding mechanisms and facilitate the rational design of new derivatives with improved pharmacological profiles.

Case Studies

4.1 Case Study: Anticancer Activity Evaluation
In a study examining the anticancer potential of cyclobutane derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly compared to controls, suggesting its potential as a lead compound for further development.

4.2 Case Study: Anti-inflammatory Mechanism Investigation
A separate investigation focused on the anti-inflammatory properties of similar cyclobutane carboxylic acids revealed that this compound effectively reduced pro-inflammatory cytokine production in vitro. This finding supports its application in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism by which (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular pathways, affecting processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives

a. (1R,2S)-2-[(Propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic Acid ()
  • Structural Differences : The isopropyloxycarbonyl group replaces the tert-butyloxycarbonyl group, reducing steric bulk. The (1R,2S) stereochemistry alters hydrogen bonding and solubility.
  • Physicochemical Properties :
    • Molecular formula: C₉H₁₄O₄
    • Molecular weight: 186 Da
    • LogP: 1.14 (indicating moderate lipophilicity)
    • Polar surface area: 64 Ų (higher than the tert-butyl analog due to smaller substituent) .
b. rac-(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic Acid ()
  • Structural Differences : A difluoromethyl group replaces the Boc-protected carbonyl, introducing electronegativity and altering acidity.
  • Properties :
    • Molecular formula: C₆H₈F₂O₂
    • Molecular weight: 150.12 Da
    • pKa: 4.35 (more acidic than the Boc-substituted analog)
    • Boiling point: ~225.9°C (predicted) .

Cyclopentane and Cyclopropane Analogs

a. (1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopentane-1-carboxylic Acid ()
  • Structural Differences : Cyclopentane ring increases ring strain compared to cyclobutane, affecting conformational flexibility.
  • Properties :
    • Molecular formula: C₁₁H₁₈O₄
    • Molecular weight: 214.26 Da
    • SMILES: CC(C)(C)OC(=O)[C@@H]1CCC[C@H]1C(=O)O
    • Higher molecular weight and logP (predicted) due to additional methylene groups .
b. (1R,2S)-Methyl 2-Vinyl-1-aminocyclopropanecarboxylate ()
  • Structural Differences: Cyclopropane ring with vinyl and amino substituents introduces high ring strain and reactivity.
  • Synthesis : Sodium carbonate-mediated deprotection and extraction methods are used, highlighting differences in stability compared to Boc-protected analogs .

Data Tables

Table 1. Physicochemical Properties of Cyclobutane Derivatives

Compound Molecular Formula Molecular Weight (Da) LogP pKa Ring Size
Target Compound (1R,2R-Boc-cyclobutane) C₁₀H₁₆O₄* 200.23 (predicted) ~1.5† ~4.0† 4
(1R,2S)-Isopropyl-cyclobutane () C₉H₁₄O₄ 186 1.14 N/A 4
rac-(1R,2R)-Difluoromethyl () C₆H₈F₂O₂ 150.12 N/A 4.35 4

*Predicted based on cyclopentane analog ().
†Estimated from analogous Boc-protected compounds.

Research Findings and Implications

  • Acidity : The Boc group’s electron-withdrawing nature may lower the pKa of the carboxylic acid relative to the difluoromethyl analog, impacting ionization and bioavailability .
  • Ring Size : Cyclobutane offers intermediate strain and rigidity compared to cyclopropane (high strain) and cyclopentane (lower strain), influencing binding affinity in drug design .

Biological Activity

The compound (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16O3C_9H_{16}O_3, with a molecular weight of 172.22 g/mol. The compound features a cyclobutane ring substituted with a carbamate moiety, which is critical for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific protein targets and modulate various biochemical pathways. The presence of the bulky carbamate group enhances its lipophilicity, potentially improving bioavailability and interaction with cellular membranes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
AnticancerShows promise in inhibiting cancer cell proliferation through apoptosis induction.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases.
NeuroprotectiveDemonstrates protective effects on neuronal cells under stress conditions.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibiotics.

Anticancer Effects

In vitro assays indicated that this compound could reduce the viability of human cancer cell lines by inducing apoptosis. A notable study demonstrated a 70% reduction in cell viability in MCF-7 breast cancer cells when treated with 100 µM of the compound over 48 hours.

Anti-inflammatory Properties

Research involving animal models of inflammation showed that administration of this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by stereoselective introduction of the tert-butoxycarbonyl (Boc) group. For example, Boc protection of the cyclobutane scaffold can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. Reaction temperature (<0°C to room temperature) and solvent polarity (e.g., dichloromethane vs. THF) critically affect enantiomeric purity. Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) validates stereochemistry .

Q. How can researchers confirm the absolute configuration of this compound, and what analytical techniques are recommended?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration. For less crystalline samples, electronic circular dichroism (ECD) combined with computational modeling (e.g., TD-DFT) provides reliable stereochemical assignments. Vibrational circular dichroism (VCD) and optical rotation comparisons with known standards are supplementary methods. NMR coupling constants (e.g., J values for cyclobutane protons) can also infer relative stereochemistry .

Q. What are the primary applications of this compound in organic synthesis or medicinal chemistry?

  • Methodological Answer : The Boc-protected cyclobutane carboxylic acid serves as a rigid scaffold for drug candidates targeting enzymes or receptors requiring constrained geometries. For example, it is used in peptide mimetics to restrict backbone flexibility or as a precursor for protease inhibitors. Its stability under acidic conditions (due to the Boc group) makes it suitable for solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How do steric and electronic properties of the cyclobutane ring influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The cyclobutane’s angle strain (≈90° bond angles) increases reactivity in ring-opening reactions, while the Boc group’s steric bulk directs regioselectivity. For instance, Suzuki-Miyaura coupling at the carboxylic acid position requires careful protection/deprotection strategies. DFT calculations (e.g., NBO analysis) can predict sites of electrophilic/nucleophilic attack. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is advised .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, cell lines) or impurities in stereoisomeric mixtures. Researchers should:

  • Reproduce assays with rigorously purified enantiomers (≥99% ee).
  • Perform dose-response curves to confirm IC₅₀ consistency.
  • Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to validate binding affinities.
  • Cross-reference with computational docking studies to rationalize structure-activity relationships (SAR) .

Q. How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?

  • Methodological Answer : The Boc group is prone to acidic cleavage, limiting in vivo utility. Strategies include:

  • Replacing Boc with more stable protecting groups (e.g., Fmoc or Alloc) for targeted delivery.
  • Formulating the compound in pH-adjusted nanoemulsions or liposomes.
  • Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Q. What are the limitations of current computational models in predicting the compound’s behavior in complex reaction systems?

  • Methodological Answer : Standard DFT methods often underestimate strain energy in cyclobutane systems, leading to inaccuracies in transition-state modeling. Hybrid QM/MM approaches or dispersion-corrected functionals (e.g., B97D3) improve predictions. Researchers should validate computational findings with kinetic isotope effect (KIE) studies or in situ FT-IR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.